molecular formula C18H19ClN4O2 B2896014 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide CAS No. 946268-61-7

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide

Cat. No.: B2896014
CAS No.: 946268-61-7
M. Wt: 358.83
InChI Key: WXXIPLUGVDMLDS-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide (molecular formula: C₁₉H₁₈ClN₅O₂, molecular weight: 407.84 g/mol) is a synthetic compound featuring a pentanamide backbone linked to a chloro-substituted phenyl ring and a 6-methoxyimidazo[1,2-b]pyridazine moiety. However, detailed pharmacological data for this compound are absent in the provided evidence.

Properties

IUPAC Name

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2/c1-3-4-5-17(24)21-14-10-12(6-7-13(14)19)15-11-23-16(20-15)8-9-18(22-23)25-2/h6-11H,3-5H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXIPLUGVDMLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key differentiating features include:

  • Chloro substituent at the 2-position of the phenyl ring, which enhances electronic withdrawal and may influence binding affinity.
  • 6-Methoxyimidazo[1,2-b]pyridazine , a bicyclic heteroaromatic system that contributes to π-π stacking and hydrogen-bonding interactions.
  • Pentanamide chain , providing flexibility and hydrophobic interactions.
Table 1: Structural and Physical Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Reference
Target Compound C₁₉H₁₈ClN₅O₂ 407.84 Chloro, methoxyimidazopyridazine, pentanamide N/A
2-Ethoxy-N-(2-methoxy-5-{6-methoxyimidazo[...] C₂₃H₂₂N₄O₄ 418.45 Ethoxy, benzamide In stock
N-(Quinolin-2-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide C₂₅H₂₆F₃N₅O₂ 509.50 Trifluoromethoxy, piperazine, quinoline 44%
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)pentanamide C₂₃H₂₂N₄O₅S₂ 498.57 Isoxazolyl, sulfamoyl, dioxoisoindolinyl N/A

Electronic and Steric Effects

  • Chloro vs.
  • Benzamide vs. Pentanamide : The benzamide group in 2-ethoxy-N-(2-methoxy-5-{6-methoxyimidazo[...]phenyl)benzamide () introduces rigidity compared to the flexible pentanamide chain, which may affect conformational stability .

Solubility and Bioavailability

  • Molecular Weight : The target compound (407.84 g/mol) is lighter than sulfamoyl analogs (~498 g/mol, ), suggesting better solubility and oral bioavailability.

Key Research Findings

  • Substituent Impact : The 6-methoxyimidazo[1,2-b]pyridazine moiety is structurally distinct from pyrimidine or isoxazole rings in other analogs (), which may confer unique selectivity in biological targets.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pentanamide, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with cyclization to form the imidazo[1,2-b]pyridazine core, followed by substitution reactions to introduce the chloro and methoxy groups. Coupling with pentanamide via amide bond formation is critical .
  • Optimization strategies :
  • Solvent selection : Use polar aprotic solvents (e.g., DMF, dichloromethane) to enhance reaction efficiency and minimize side products .
  • Catalysts : Employ coupling agents like EDCI or HATU for amide bond formation .
  • Purification : Normal-phase chromatography (e.g., silica gel with gradients of dichloromethane/ethyl acetate) ensures high purity (>90%) .
  • Example data :
StepReaction ConditionsYieldPurification Method
Core formation100°C, 3 hrs, DMF60%Column chromatography (CH₂Cl₂:EtOAc)
Amide couplingRT, 12 hrs, HATU75%Preparative HPLC

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): Key peaks include δ 8.20–8.18 (d, J = 9 Hz, aromatic H), δ 3.11–3.08 (t, piperazine H) .
  • ¹³C NMR : Confirms carbonyl (C=O) and aromatic carbons .
    • High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved with C18 columns (retention time: 12–14 mins) .
    • Mass Spectrometry (MS) : Molecular ion peak at m/z 448.4 (M+H⁺) aligns with the molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different cell lines or assays?

  • Methodology :

  • Dose-response profiling : Test compound efficacy at varying concentrations (e.g., 1 nM–10 µM) to identify IC₅₀ variability .
  • Pathway-specific assays : Use phospho-specific antibodies (e.g., anti-pAKT, anti-pS6) to confirm mTOR pathway inhibition, as seen in structurally similar imidazo[1,2-b]pyridazines .
  • Control experiments : Include positive controls (e.g., rapamycin for mTOR inhibition) and cell viability assays (MTT/WST-1) to rule off-target cytotoxicity .

Q. What structural modifications could enhance target selectivity while reducing off-target effects?

  • Strategies :

  • Substituent variation : Replace the methoxy group with electron-withdrawing groups (e.g., Cl, CF₃) to improve kinase binding affinity .
  • Scaffold hopping : Introduce bioisosteres (e.g., pyrimidine instead of pyridazine) to modulate pharmacokinetic properties .
    • SAR Insights :
  • Pentanamide chain : Shortening the chain may reduce metabolic instability but could compromise solubility .
  • Chloro substituent : Critical for π-π stacking in kinase active sites; replacing it with bulkier groups (e.g., phenyl) may hinder binding .

Q. What experimental approaches are recommended for elucidating the compound’s mechanism of action in cancer models?

  • In vitro assays :

  • Cell cycle analysis : Flow cytometry to detect G1-phase arrest (as observed in mTOR inhibitors) .
  • Apoptosis assays : Annexin V/PI staining to quantify programmed cell death .
    • In vivo models :
  • Xenograft studies : Administer compound (10–50 mg/kg, oral) to tumor-bearing mice; monitor tumor volume and biomarker expression (e.g., Ki-67) .
    • Omics integration : RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., PI3K/AKT/mTOR) .

Data Contradiction Analysis

Q. How should discrepancies in solubility or stability data be addressed during formulation studies?

  • Methodology :

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin-based formulations .
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products .
    • Case Example :
  • A structurally related sulfonamide derivative showed improved solubility (from <1 µg/mL to 50 µg/mL) when formulated with β-cyclodextrin .

Key Research Findings

  • Synthesis : Multi-step routes achieve yields >60% with chromatography-based purification .
  • Biological Activity : Imidazo[1,2-b]pyridazines inhibit mTOR, inducing G1-phase arrest (IC₅₀: 0.5–2 µM in HeLa cells) .
  • Structural Insights : Chloro and methoxy groups are critical for target engagement; modifications to the pentanamide chain affect metabolic stability .

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